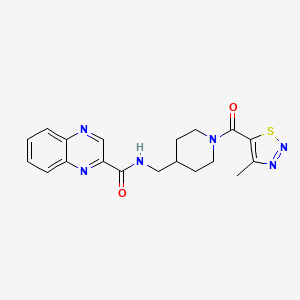

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

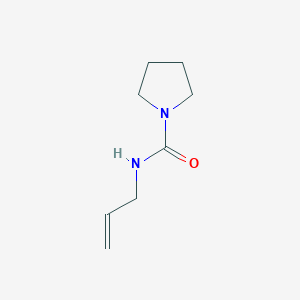

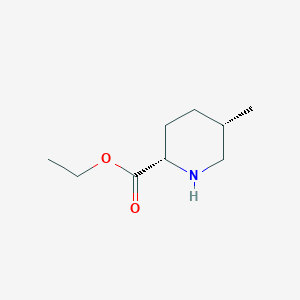

The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-thiadiazole ring, a piperidine ring, and a quinoxaline ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The 1,2,3-thiadiazole ring and the piperidine ring are likely connected via a carbonyl group, and the quinoxaline ring is likely attached via an amide linkage .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide linkage might undergo hydrolysis under acidic or basic conditions. The thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups would likely make it a solid at room temperature .科学的研究の応用

Antimicrobial Agents

Compounds with the 1,3,4-thiadiazole moiety, such as our compound of interest, have been synthesized and evaluated for their potent antimicrobial properties . These compounds have shown effectiveness against a variety of microbial strains, including bacteria like E. coli and B. mycoides, and fungi such as C. albicans. The presence of the quinoxaline and thiadiazole groups may enhance the compound’s ability to interact with microbial enzymes or DNA, disrupting their function and leading to microbial death.

Anticancer Activity

The structural complexity of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide suggests potential for anticancer activity. Thiadiazole derivatives have been studied for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma cells . The compound’s ability to interfere with cell division and induce apoptosis could be harnessed for developing new cancer therapies.

Drug Discovery

The unique structure of this compound makes it a valuable scaffold in drug discovery. Its analogs have found applications in the development of drugs with diverse biological actions, such as anticonvulsant, antihypertensive, and anti-inflammatory medications . The compound’s modifiable structure allows for the optimization of its pharmacological properties, making it a versatile tool in medicinal chemistry.

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently under investigation. It is known that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity, particularly against gram-positive bacteria .

Mode of Action

It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to a decrease in the microbial activity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad antimicrobial activity. The exact pathways and their downstream effects are currently under investigation .

Pharmacokinetics

It is known that the lipophilicity of the compound can influence its absorption and distribution within the body

Result of Action

The result of the compound’s action is a decrease in the microbial activity, particularly against Gram-positive bacteria . This can lead to a reduction in the symptoms associated with bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The exact influence of these factors on this compound is currently under investigation .

特性

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-12-17(28-24-23-12)19(27)25-8-6-13(7-9-25)10-21-18(26)16-11-20-14-4-2-3-5-15(14)22-16/h2-5,11,13H,6-10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUOMLVGLGHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)